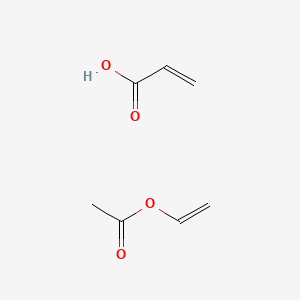

Ethenyl acetate;prop-2-enoic acid

Description

Fundamental Concepts of Ethenyl Acetate (B1210297) (Vinyl Acetate) and Prop-2-enoic Acid (Acrylic Acid) Copolymerization

The copolymerization of ethenyl acetate and prop-2-enoic acid involves the chemical linking of these two different monomer units to form a single polymer chain. The process is typically carried out via free-radical polymerization, with emulsion polymerization being a common industrial method. ethernet.edu.etresearchgate.net In this process, the monomers are dispersed in an aqueous phase with the aid of surfactants, and a water-soluble initiator starts the polymerization. acs.org

A critical factor in copolymerization is the reactivity ratio of the monomers, which describes the relative tendency of a growing polymer chain to add a monomer of the same species versus a monomer of the other species. Ethenyl acetate is classified as a "less activated" monomer, while prop-2-enoic acid is a "more activated" monomer, leading to disparate reactivity ratios. mdpi.com This difference in reactivity can lead to challenges in achieving a random distribution of monomer units along the polymer chain and can result in the formation of gradient or blocky copolymers. mdpi.com

Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to gain better control over the copolymer architecture. mdpi.com RAFT polymerization allows for the synthesis of copolymers with a more controlled gradient of monomer incorporation by carefully selecting the reaction conditions and solvents. mdpi.com For instance, the use of a mixed solvent system like 1,4-dioxane (B91453) and water can influence the solubility of the growing polymer chains and promote self-assembly during polymerization. mdpi.com

Reactivity Ratios of Ethenyl Acetate (VAc) and Prop-2-enoic Acid (AA) in Various Solvents

| Solvent | rAA | rVAc |

|---|---|---|

| Bulk | 10 | 0.01 |

| Ethanol (B145695) (abs.) | 3.2 | 0.05 |

| Ethanol/water (93/7 w/w) | 2.6 | 0.04 |

| Ethanol/water (1/1 w/w) | 0.96 | 0.06 |

| Methanol (B129727) | 1.18 | 0.04 |

Data sourced from a 2022 study on RAFT copolymerization. mdpi.com

Historical Context and Evolution of Research in Ethenyl Acetate-Prop-2-enoic Acid Copolymers

The history of these copolymers is rooted in the development of their parent homopolymers. Polyvinyl acetate was first discovered in 1912 by German chemist Fritz Klatte. acs.org Initially produced as dense solids, methods were later developed for creating polyvinyl acetate in emulsion form, which became widely used in adhesives. acs.org

Over time, the limitations of polyvinyl acetate homopolymers, such as their poor water and heat resistance, became apparent. researchgate.net This led researchers to explore copolymerization as a means of enhancing these properties. The incorporation of acrylic monomers, including prop-2-enoic acid, was found to be an effective strategy. researchgate.net The introduction of acrylic acid provides sites for crosslinking, which can significantly improve the water and heat resistance of the final product. researchgate.net This evolution in research has led to the development of high-performance adhesives and coatings that are now staples in industries such as woodworking and packaging. researchgate.netacs.org

Current State of the Art and Academic Research Gaps in Poly(Ethenyl Acetate-co-Prop-2-enoic Acid)

Current research in poly(ethenyl acetate-co-prop-2-enoic acid) copolymers is focused on several key areas. One major thrust is the development of more sophisticated polymerization techniques, such as RAFT, to precisely control the copolymer structure and properties. mdpi.com This includes the synthesis of gradient copolymers where the monomer composition changes along the polymer chain, which can lead to unique self-assembly behaviors in solution. mdpi.com

Another area of active research is the enhancement of copolymer performance for specific applications. For instance, in the wood adhesive industry, research is ongoing to improve the durability and water resistance of these copolymers, often through the use of crosslinking agents or by modifying the copolymer with other monomers. researchgate.netscirp.org There is also interest in using these copolymers as foaming surfactants for enhanced oil recovery, where their amphiphilic nature can be leveraged to create stable foams. scirp.org

Despite significant progress, several research gaps remain. One challenge is the inherent difficulty in controlling the copolymerization of ethenyl acetate and prop-2-enoic acid due to their vastly different reactivity ratios. mdpi.comwikipedia.org While techniques like RAFT offer better control, achieving truly random copolymers or well-defined block structures remains a complex task. mdpi.com

Furthermore, there is a need for a deeper understanding of the structure-property relationships in these copolymer systems. For example, how the distribution of monomer units along the polymer chain affects the final material properties is not yet fully elucidated. Bridging these knowledge gaps will be crucial for the rational design of new copolymers with tailored properties for advanced applications.

Properties

CAS No. |

107498-33-9 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

ethenyl acetate;prop-2-enoic acid |

InChI |

InChI=1S/C4H6O2.C3H4O2/c1-3-6-4(2)5;1-2-3(4)5/h3H,1H2,2H3;2H,1H2,(H,4,5) |

InChI Key |

CYKDLUMZOVATFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC=C.C=CC(=O)O |

Related CAS |

24980-58-3 |

Origin of Product |

United States |

Synthetic Methodologies for Poly Ethenyl Acetate Co Prop 2 Enoic Acid

Conventional Free-Radical Copolymerization Techniques

Conventional free-radical polymerization remains a widely used method for the industrial production of poly(ethenyl acetate-co-prop-2-enoic acid) due to its simplicity and cost-effectiveness. This method typically involves the use of a free-radical initiator to start the polymerization of the monomer mixture. The implementation of this technique can be adapted to different reactor types to control reaction kinetics, heat transfer, and final polymer properties.

Batch, Semi-Batch, and Continuous Reactor Implementations

Batch Reactors: In a batch process, all reactants (monomers, initiator, solvent) are charged into the reactor at the beginning of the reaction. While simple to operate, the significant difference in reactivity ratios between vinyl acetate (B1210297) and acrylic acid can lead to compositional drift, where the more reactive monomer (acrylic acid) is consumed faster, resulting in a heterogeneous copolymer.

Semi-Batch Reactors: To overcome the issue of compositional drift, semi-batch (or semi-continuous) processes are often employed. In this setup, one or more of the reactants are fed to the reactor continuously during the polymerization. This allows for better control over the monomer concentrations in the reactor, leading to a more homogeneous copolymer composition. This method is particularly advantageous for managing the high exothermicity of the polymerization and for achieving a desired copolymer microstructure. A model-assisted strategy for transitioning the solution free-radical polymerization of acrylic acid from batch to continuous has been reported, highlighting the potential for process optimization. rsc.org

Continuous Stirred-Tank Reactors (CSTRs): For large-scale industrial production, continuous processes offer advantages in terms of consistent product quality and higher throughput. In a CSTR, reactants are continuously fed into the reactor, and the product stream is continuously withdrawn. This setup can lead to a steady state of operation, producing a copolymer with a constant average composition. The design of continuous processes for vinyl acetate polymerization often involves a series of reactors to achieve high conversion and control over polymer properties. google.com The transition from batch to continuous processes is a significant area of research, aiming to improve safety, productivity, and cost-effectiveness. rsc.orgsci-hub.se

| Reactor Type | Advantages | Disadvantages | Key Considerations for VAc-AA Copolymerization |

| Batch | Simple operation, low initial investment. | Compositional drift due to different monomer reactivities, poor heat dissipation. | Leads to heterogeneous copolymers with broad composition distribution. |

| Semi-Batch | Better control over copolymer composition and exothermicity, allows for tailored polymer properties. | More complex operation than batch, potential for variations between batches. | Enables production of more homogeneous copolymers by controlled addition of the more reactive monomer (acrylic acid). sci-hub.se |

| Continuous | Consistent product quality, high throughput, better heat management. | Higher initial investment, less flexible for producing different grades, potential for reactor fouling. | Suitable for large-scale production of a specific copolymer grade; requires careful design to manage residence time distribution. sci-hub.seethernet.edu.et |

Emulsion Polymerization for Poly(Ethenyl Acetate-co-Prop-2-enoic Acid) Latex Synthesis

Emulsion polymerization is a versatile technique for producing poly(ethenyl acetate-co-prop-2-enoic acid) in the form of an aqueous dispersion, commonly known as latex. This method involves emulsifying the monomers in water with the aid of a surfactant, followed by polymerization initiated by a water-soluble or oil-soluble initiator. The resulting latexes are widely used in paints, adhesives, and coatings. rsc.org

The synthesis of vinyl acetate-acrylic acid copolymer emulsions often utilizes a semi-continuous process where a pre-emulsified monomer mixture is fed into the reactor. scribd.com This approach helps to maintain a low concentration of free monomer in the reactor, which is crucial for controlling the copolymerization and preventing the formation of a significant amount of the more water-soluble poly(acrylic acid) in the aqueous phase. The choice of emulsifier, initiator, and protective colloids significantly impacts the stability of the emulsion and the final properties of the latex film. scribd.commdpi.com For instance, the use of a combination of anionic and nonionic surfactants, along with a protective colloid like polyvinyl alcohol, is common to ensure good mechanical and chemical stability of the latex. mdpi.com

A typical recipe for the synthesis of a vinyl acetate-butyl acrylate-acrylic acid terpolymer latex via semi-continuous pre-emulsification polymerization might involve: scribd.com

| Component | Function | Example Substance |

| Monomers | Building blocks of the polymer | Vinyl Acetate, Butyl Acrylate, Acrylic Acid |

| Dispersion Medium | Continuous phase | Deionized Water |

| Emulsifier | Stabilizes monomer droplets and polymer particles | Ammonium sulfate (B86663) allyloxy nonylphenoxy poly(ethyleneoxy) (10) ether (DNS-86) scribd.com |

| Initiator | Starts the polymerization | Ammonium Persulfate (APS) |

| Protective Colloid | Enhances steric stabilization | Polyvinyl Alcohol (PVA) |

The properties of the resulting latex, such as particle size, viscosity, and film-forming characteristics, are influenced by the polymerization conditions, including temperature and the feed rate of the monomers and initiator. researchgate.net

Solution and Suspension Polymerization Pathways for Ethenyl Acetate-Prop-2-enoic Acid Systems

Solution Polymerization: In solution polymerization, the monomers and initiator are dissolved in a non-reactive solvent. This method allows for good heat control and results in a polymer solution that can be used directly or from which the polymer can be isolated. The free-radical copolymerization of vinyl acetate and acrylic acid in a solvent like methanol (B129727) has been studied. researchgate.net A challenge in this system is the disparity in monomer reactivity ratios, which can be influenced by the choice of solvent. chemrxiv.org

Suspension Polymerization: Suspension polymerization involves dispersing the monomer phase as fine droplets in a continuous phase, typically water. A stabilizer is used to prevent the droplets from coalescing. Polymerization occurs within these droplets, initiated by a monomer-soluble initiator. This method produces the polymer in the form of small beads, which are easily isolated. The copolymerization of vinyl acetate and acrylic acid via suspension has been both experimentally studied and modeled. chemrxiv.org A key aspect of this system is the partitioning of the water-soluble acrylic acid between the aqueous and organic (monomer) phases, which significantly affects the copolymer composition. chemrxiv.org Modeling efforts have been undertaken to predict the monomer conversion, copolymer composition, and molecular weight averages, taking into account phenomena like the gel effect. chemrxiv.org

Controlled/Living Radical Polymerization (CRP) Strategies

Controlled/living radical polymerization (CRP) techniques offer a significant advantage over conventional free-radical methods by providing the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Ethenyl Acetate and Prop-2-enoic Acid

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers, including vinyl acetate and acrylic acid. The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.

The RAFT copolymerization of vinyl acetate and acrylic acid has been successfully carried out to synthesize gradient copolymers. sci-hub.se In one study, the polymerization was conducted in a mixed solvent of 1,4-dioxane (B91453) and water, which acts as a selective solvent system, inducing self-assembly of the growing copolymer chains. sci-hub.se The choice of RAFT agent and initiator is crucial for the success of the polymerization. For instance, a water-soluble RAFT agent like a polyethylene (B3416737) glycol-based trithiocarbonate (B1256668) (PEG-TC) can be used in conjunction with a water-soluble initiator. sci-hub.se

The kinetics of the RAFT copolymerization show a linear increase in the number-average molecular weight (Mn) with monomer conversion, which is a hallmark of a controlled polymerization process. sci-hub.se However, the dispersity (Mw/Mn) may increase with conversion due to the generation of "dead" chains. sci-hub.se

| Parameter | Value/Observation | Reference |

| Monomers | Vinyl Acetate (VAc), Acrylic Acid (AA) | sci-hub.se |

| Solvent | 1,4-dioxane/water mixture | sci-hub.se |

| RAFT Agent | Polyethylene glycol-based trithiocarbonate (PEG-TC) | sci-hub.se |

| Initiator | Potassium persulfate (PSK) | sci-hub.se |

| Temperature | 80 °C | sci-hub.se |

| Observation | Mn increases linearly with conversion. | sci-hub.se |

| Dispersity (Mw/Mn) | Increases from 1.2 to 1.8 with conversion. | sci-hub.se |

Photoinduced Electron/Energy Transfer (PET)-RAFT Copolymerization

Photoinduced Electron/Energy Transfer (PET)-RAFT polymerization is a more recent development that utilizes light to mediate the RAFT process, often allowing for polymerization to occur at room temperature and with temporal control (i.e., the reaction can be started and stopped by turning the light on and off).

The PET-RAFT copolymerization of vinyl acetate and acrylic acid has been successfully demonstrated using a photocatalyst, such as fac-[Ir(ppy)₃], under blue LED irradiation. This method allows for the synthesis of well-defined poly(VAc-co-AA) copolymers with controlled molecular weights and low polydispersity. The polymerization exhibits characteristics of a controlled/living process, as evidenced by a linear relationship between ln([M]₀/[M]t) and irradiation time, and a linear evolution of molecular weight with monomer conversion. The amount of photocatalyst used can influence the monomer conversion and the polydispersity of the resulting polymer.

| Parameter | Condition/Result | Reference |

| Monomers | Vinyl Acetate (VAc), Acrylic Acid (AA) | |

| Solvent | Methanol | |

| RAFT Agent | Xanthate | |

| Photocatalyst | fac-[Ir(ppy)₃] | |

| Light Source | Blue LED (420 nm) | |

| Temperature | Room Temperature | |

| Reactivity Ratios | rVAc = 0.043, rAA = 1.181 | |

| Control | Linear evolution of Mn with conversion, temporal control achieved. |

Cobalt-Mediated Radical Polymerization (CMRP) for Controlled Poly(Ethenyl Acetate-co-Prop-2-enoic Acid)

Cobalt-Mediated Radical Polymerization (CMRP) stands out as a powerful controlled radical polymerization (CRP) technique, particularly effective for monomers like ethenyl acetate (vinyl acetate, VAc). wikipedia.org The mechanism relies on the reversible deactivation of growing polymer radicals by a cobalt complex, typically cobalt(II) acetylacetonate (B107027) (Co(acac)₂), which acts as a mediator. wikipedia.orgmdpi.com This process can operate through two main pathways: reversible termination and degenerative chain transfer. wikipedia.orgacs.org

The primary advantage of CMRP is its exceptional ability to control the polymerization of non-conjugated monomers such as VAc, which are often challenging to manage with other CRP methods. acs.org This control allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). rsc.org Research has demonstrated the successful synthesis of well-defined poly(vinyl acetate) macroinitiators using CMRP, which can then be used to create block copolymers. acs.orgnih.gov For instance, a PVAc-Co(acac)₂ macroinitiator has been effectively used to initiate the polymerization of acrylonitrile, yielding block copolymers with low polydispersity, especially when conducted in dimethylformamide at 0 °C. acs.org

While direct studies on the CMRP of ethenyl acetate with prop-2-enoic acid (acrylic acid, AA) are specific, the principles are readily extendable. CMRP is known to be effective for a wide range of monomers, including acrylates and acrylic acid. wikipedia.org The process involves combining the monomers with a conventional radical initiator (like AIBN) and a cobalt mediator. mdpi.com The cobalt species reversibly caps (B75204) the growing polymer chain, minimizing irreversible termination reactions and enabling the formation of well-defined copolymer structures. wikipedia.org

Table 1: Key Features of Cobalt-Mediated Radical Polymerization (CMRP) of Ethenyl Acetate

| Feature | Description | Source(s) |

| Control Mechanism | Reversible deactivation of radical chains by cobalt complexes, proceeding via reversible termination or degenerative transfer. | wikipedia.orgacs.org |

| Key Mediator | Bis(acetylacetonato)cobalt(II) (Co(acac)₂) is a commonly used and effective mediator. | wikipedia.orgmdpi.com |

| Monomer Scope | Highly efficient for non-conjugated monomers like ethenyl acetate; also suitable for acrylates and acrylic acid. | wikipedia.orgacs.org |

| Controlled Attributes | Allows for the synthesis of polymers with predictable molecular weights and low polydispersity (Đ in the range of 1.1–1.4). | rsc.org |

| Block Copolymers | PVAc macroinitiators prepared by CMRP can initiate polymerization of other monomers to form well-defined block copolymers. | acs.orgnih.gov |

| Reaction Conditions | Can be performed under various conditions, including bulk, solution, and in supercritical carbon dioxide. | wikipedia.orgacs.orgnih.gov |

Other Advanced Controlled Polymerization Approaches

Beyond CMRP, other advanced techniques are employed to synthesize poly(ethenyl acetate-co-prop-2-enoic acid) with high precision. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile and widely used method. mdpi.comresearchgate.net

RAFT polymerization utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound like xanthates or trithiocarbonates, to mediate the polymerization. This approach allows for the synthesis of copolymers with controlled molecular weights and narrow distributions. researchgate.netrsc.org A key challenge in copolymerizing ethenyl acetate and prop-2-enoic acid is their vastly different reactivity ratios. mdpi.comresearchgate.net Prop-2-enoic acid is a "more activated" monomer, while ethenyl acetate is "less activated," causing prop-2-enoic acid to be consumed much faster in the reaction. mdpi.com

Recent research has successfully applied RAFT to create gradient copolymers of these two monomers. mdpi.com By conducting the polymerization in a mixed solvent system (e.g., 1,4-dioxane/water), the solubility of the growing polymer chain changes as the monomer composition evolves, leading to in-situ self-assembly. mdpi.com Photoinduced Electron Transfer-Reversible Addition-Fragmentation chain Transfer (PET-RAFT) has also been successfully used, employing a photocatalyst like fac-[Ir(ppy)₃] under blue light irradiation to achieve controlled copolymerization at room temperature. researchgate.net

Table 2: Reactivity Ratios for Ethenyl Acetate (VAc) and Prop-2-enoic Acid (AA) in RAFT Copolymerization

| Polymerization System | rAA (Prop-2-enoic Acid) | rVAc (Ethenyl Acetate) | Source(s) |

| Bulk | 10 | 0.01 | mdpi.comresearchgate.net |

| Ethanol (B145695) (abs.) | 3.2 | 0.05 | mdpi.comresearchgate.net |

| Ethanol/Water (93/7 w/w) | 2.6 | 0.04 | mdpi.comresearchgate.net |

| Methanol (PET-RAFT) | 1.181 | 0.043 | researchgate.net |

Advanced Polymerization Architectures for Ethenyl Acetate-Prop-2-enoic Acid Copolymers

Graft Copolymerization onto Functionalized Substrates

Graft copolymerization is a powerful technique for modifying the surface properties of materials by covalently bonding polymer chains onto a main polymer backbone or substrate. For the ethenyl acetate-prop-2-enoic acid system, this involves initiating polymerization from a functionalized substrate in the presence of the two monomers. This creates a new material that combines the properties of the substrate with those of the grafted copolymer.

This method can be used to impart new functionalities, such as hydrophilicity (from prop-2-enoic acid units) and flexibility (from ethenyl acetate units), to a variety of materials. For example, graft copolymerization of acrylic acid and acrylamide (B121943) has been successfully performed on deproteinized natural rubber to enhance its polarity and improve its compatibility with silica (B1680970) fillers. nih.gov A similar strategy could be applied by grafting poly(ethenyl acetate-co-prop-2-enoic acid) onto natural polymers like chitosan (B1678972) or starch. This approach not only modifies the substrate but also aligns with green chemistry principles by incorporating renewable materials. The process typically involves creating active sites on the substrate surface that can initiate radical polymerization of the surrounding monomers.

Polymerization-Induced Self-Assembly (PISA) in Ethenyl Acetate-Prop-2-enoic Acid Systems

Polymerization-Induced Self-Assembly (PISA) is an efficient one-pot method for producing block copolymer nanoparticles of various morphologies (e.g., spheres, worms, vesicles) at high concentrations. chinesechemsoc.orgnih.gov The process begins with the polymerization of a second monomer from a soluble macromolecular chain transfer agent (macro-CTA). As the second block grows, it becomes insoluble in the polymerization medium, triggering self-assembly into nanoparticles. chinesechemsoc.orgnih.gov

PISA has been effectively demonstrated for the ethenyl acetate-prop-2-enoic acid system, particularly using RAFT polymerization. mdpi.com Due to the significant difference in monomer reactivity, a gradient copolymer is naturally formed. mdpi.com When the polymerization is conducted in a selective solvent mixture (e.g., 1,4-dioxane/water), which is a good solvent for the initial prop-2-enoic acid-rich segments but a poor solvent for the later ethenyl acetate-rich segments, self-assembly occurs directly within the polymerization mixture. mdpi.com The growing copolymer chains assemble into micelles as the hydrophobic ethenyl acetate sequences become long enough. mdpi.com The morphology and size of these nano-objects can be controlled by factors like monomer conversion and initial composition. mdpi.com

Table 3: Self-Assembly Behavior during RAFT-PISA of Prop-2-enoic Acid and Ethenyl Acetate

| Monomer Conversion | Observed Aggregates | Average Hydrodynamic Radius (Rh) | Description | Source(s) |

| Low (<58%) | Small aggregates | Not specified | At early stages, the copolymer is rich in soluble AA units. | mdpi.com |

| 58% | Broad distribution of aggregates | ~250 nm | A mixture of smaller aggregates and larger micelles is present. | mdpi.com |

| 77% | Narrowly dispersed micelles | ~250 nm | The copolymer now has a sufficiently long hydrophobic VAc block to form well-defined micelles with a hydrophobic core and hydrophilic shell. | mdpi.com |

Green Chemistry Principles and Sustainable Synthesis of Poly(Ethenyl Acetate-co-Prop-2-enoic Acid)

Applying green chemistry principles to the synthesis of poly(ethenyl acetate-co-prop-2-enoic acid) is crucial for reducing environmental impact. A primary strategy is the use of emulsion polymerization, which utilizes water as the dispersion medium, avoiding volatile organic compounds (VOCs). ajgreenchem.comajgreenchem.com Emulsion polymerization is an industrially significant, eco-friendly technique that yields high molecular weight polymers at a high rate and allows the resulting latex to be used directly in applications like adhesives and coatings. ajgreenchem.comajgreenchem.com

Another key aspect of sustainable synthesis is the incorporation of renewable, bio-based materials. Research has focused on replacing fossil-fuel-derived components with natural polymers. For instance, starch has been used as a stabilizing medium during the emulsion polymerization of ethenyl acetate copolymers. researchgate.net Similarly, chitosan, a biopolymer, has been used as a backbone for grafting poly(vinyl acetate), resulting in a greener adhesive with improved properties and a reduced fossil-based content. These approaches not only enhance the sustainability of the final product but can also introduce beneficial properties like biodegradability and improved thermal resistance. researchgate.net

Kinetic and Mechanistic Studies of Ethenyl Acetate Prop 2 Enoic Acid Copolymerization

Determination and Analysis of Monomer Reactivity Ratios (r_VAc, r_AA)

The monomer reactivity ratios, rVAc (vinyl acetate (B1210297), ethenyl acetate) and rAA (acrylic acid, prop-2-enoic acid), are crucial parameters that dictate the composition of the copolymer. These ratios represent the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other. For the VAc-AA system, these ratios are significantly different, indicating disparate monomer activities. mdpi.com

Studies have shown that acrylic acid is considerably more reactive than vinyl acetate. mdpi.com The reactivity ratios can vary widely depending on the polymerization conditions, particularly the solvent used. For instance, in bulk polymerization, the reactivity ratios have been reported as rAA = 10 and rVAc = 0.01. mdpi.com The significant difference in these values leads to a copolymer that is initially rich in the more reactive acrylic acid. As the acrylic acid is consumed, the proportion of vinyl acetate in the polymer chain increases, leading to a gradient copolymer structure. mdpi.com

The determination of these ratios often involves nonlinear optimization techniques applied to monomer feed and copolymer composition data, which provides a more accurate representation than older linearization methods. tue.nl

Influence of Reaction Environment (Solvent, Temperature, Initiator) on Copolymerization Kinetics

The reaction environment plays a pivotal role in the kinetics of VAc-AA copolymerization.

Solvent: The choice of solvent can significantly alter the monomer reactivity ratios. mdpi.com For example, in ethanol (B145695), the reactivity ratios are rAA = 3.2 and rVAc = 0.05, while in a 1:1 ethanol/water solution, they shift to rAA = 0.96 and rVAc = 0.06. mdpi.com This is attributed to the varying polarity of the solvent, which can influence the reactivity of the polar acrylic acid monomer. mdpi.com Furthermore, the use of a selective solvent, which is a good solvent for one homopolymer (poly(acrylic acid)) and a poor or non-solvent for the other (poly(vinyl acetate)), can induce self-assembly of the growing copolymer chains during polymerization. mdpi.comnih.gov Water is a good selective solvent, but due to the low solubility of vinyl acetate in water, mixed solvents like 1,4-dioxane (B91453)/water are often employed. mdpi.com

Temperature: The temperature of the polymerization affects the rate of reaction and can influence the degree of branching in the polymer chains. An increase in temperature generally leads to an increase in the rate of polymerization. For instance, in emulsion polymerization, raising the temperature from 60 to 70 °C resulted in an increased percentage of branched units. acs.org

Initiator: The type and concentration of the initiator are critical for controlling the polymerization process. In emulsion polymerization, redox initiators are often used as they allow for the adjustment of the radical generation rate by varying the component ratios and temperature, providing control over the reaction rate. rsc.org The initiator concentration typically ranges from 0.0001 to 2 wt% of the reaction mixture. google.com The choice of initiator can also be crucial in controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), where a suitable initiator is needed to work in conjunction with the RAFT agent. mdpi.com

Elucidation of Viscosity Effects and Gel Phenomena in Polymerization

This phenomenon is particularly pronounced in bulk and suspension polymerizations of vinyl acetate. wikipedia.orgacs.org The high molecular weights observed in poly(vinyl acetate) are often attributed to strong diffusion limitations in the viscous reaction medium. acs.org The gel effect can be modeled using correlations based on free-volume theory. acs.org To manage the heat generated during this autoacceleration and prevent thermal runaway, techniques like suspension polymerization are employed, where the reaction occurs in small, dispersed droplets, allowing for better heat dissipation. wikipedia.org

Chain Transfer Processes and Their Impact on Polymer Architecture

Chain transfer is a crucial process in vinyl acetate polymerization that significantly influences the final polymer architecture, particularly by introducing branching. researchgate.netacs.org This process involves the termination of a growing polymer chain and the initiation of a new one through the transfer of an atom (usually hydrogen) from a molecule, which can be the monomer, polymer, or solvent. researchgate.net

In the case of vinyl acetate polymerization, chain transfer to the polymer is a dominant process and occurs primarily through the abstraction of a hydrogen atom from the methyl side group of the acetate. acs.orgacs.org This creates a new radical site on the polymer backbone, from which a new polymer chain can grow, resulting in a branched structure. Chain transfer to the monomer also occurs. acs.org

The use of chain transfer agents (CTAs) is a common strategy to control the molecular weight of the polymer. google.com These agents, such as 3-mercaptopropionate (B1240610) esters, effectively terminate growing chains and initiate new ones, thereby reducing the average molecular weight. google.com In controlled polymerization techniques like RAFT, specific CTAs are used to mediate the polymerization in a living manner, allowing for the synthesis of well-defined polymer architectures. rsc.orgnih.gov

Application of the Penultimate Unit Effect Model in Copolymerization

In some copolymerization systems, the reactivity of a terminal radical on a growing chain is influenced not only by the terminal monomer unit but also by the preceding unit, known as the penultimate unit . This phenomenon is referred to as the penultimate unit effect.

For the copolymerization of vinyl acetate and acrylic acid, models have been developed that incorporate the penultimate unit effect to more accurately predict the kinetic behavior and copolymer composition. ufrgs.br These models can describe complex nonlinear behaviors such as the autoacceleration of polymerization and the drift in copolymer composition over the course of the reaction. ufrgs.br The application of the penultimate model is particularly important for systems where the reactivity of the monomers is significantly different, as is the case with VAc and AA.

Mathematical Modeling and Simulation of Copolymerization Dynamics

Mathematical modeling and simulation are powerful tools for understanding and optimizing the copolymerization of vinyl acetate and acrylic acid. acs.orgufrgs.br These models can predict various aspects of the polymerization process, including:

Dynamic conversion and molecular weight profiles: Models have been developed to describe the evolution of monomer conversion and polymer molecular weight over time. acs.org

Copolymer composition: By incorporating monomer reactivity ratios and considering factors like the partitioning of acrylic acid between organic and aqueous phases in suspension polymerization, models can accurately predict the copolymer composition. acs.org

Viscosity effects: The gel effect can be incorporated into models using correlations based on free-volume theory to simulate the autoacceleration phenomenon. acs.org

Penultimate unit effect: Advanced models include the penultimate unit effect to provide a more accurate description of the reaction kinetics. ufrgs.br

Process optimization: Stochastic optimization procedures based on methods like Monte Carlo can be used in conjunction with these models to design polymerization processes that yield copolymers with specific, tailored compositions. ufrgs.brresearchgate.net

These simulations are invaluable for designing and controlling the synthesis of VAc-AA copolymers with desired properties for various applications.

Copolymer Microstructure and Architectural Control of Poly Ethenyl Acetate Co Prop 2 Enoic Acid

Strategies for Achieving Compositional Homogeneity

Achieving a uniform distribution of monomer units along the copolymer chain is a significant challenge in the synthesis of poly(ethenyl acetate-co-prop-2-enoic acid) due to the disparate reactivity ratios of the two monomers. Ethenyl acetate (B1210297) (vinyl acetate) is a "less activated" monomer, while prop-2-enoic acid (acrylic acid) is a "more activated" monomer, leading to a tendency for acrylic acid to polymerize more rapidly. mdpi.com This can result in a copolymer with a high acrylic acid content formed in the initial stages of the polymerization, followed by the formation of polyvinyl acetate as the acrylic acid is depleted. google.com The resulting product is often a phase-separated mixture with poor mechanical properties. google.com

To overcome this, several strategies have been developed:

Controlled Monomer Addition: A common and practical approach to ensure compositional homogeneity is the controlled, gradual addition of the more reactive monomer (acrylic acid) throughout the polymerization process. google.com This technique helps to maintain a relatively constant monomer feed ratio, leading to a more random and homogeneous distribution of the monomer units in the copolymer chain. google.com

Solvent Selection: The choice of solvent can influence the monomer reactivity ratios. For instance, the reactivity ratios for the copolymerization of ethenyl acetate and prop-2-enoic acid vary significantly depending on whether the reaction is carried out in bulk or in different solvents like ethanol (B145695) or methanol (B129727). mdpi.com By selecting an appropriate solvent system, the relative reactivities of the monomers can be modulated to favor a more homogeneous incorporation into the copolymer chain.

The significant difference in reactivity between ethenyl acetate and prop-2-enoic acid is a key challenge. The reactivity ratios (r) indicate the preference of a growing polymer chain to add a monomer of the same type versus the other monomer. For this pair, the reactivity ratio of acrylic acid (r_AA) is significantly higher than that of vinyl acetate (r_VAc), confirming that acrylic acid is much more reactive. mdpi.com This inherent difference necessitates the use of controlled polymerization techniques to achieve compositional homogeneity.

Regulation of Molecular Weight Averages and Polydispersity Index

The molecular weight and its distribution, represented by the polydispersity index (PDI), are fundamental characteristics of polymers that significantly influence their physical and mechanical properties. For poly(ethenyl acetate-co-prop-2-enoic acid), controlling these parameters is crucial for tailoring the material for specific applications.

Strategies for Molecular Weight and PDI Control:

Reversible-Deactivation Radical Polymerization (RDRP): Techniques such as RAFT and Cobalt-Mediated Radical Polymerization (CMRP) offer excellent control over molecular weight and result in polymers with a narrow molecular weight distribution (low PDI). acs.orgmaterials-science.info In RAFT polymerization, the molecular weight of the copolymer can be predetermined by the ratio of the monomer concentration to the chain transfer agent (CTA) concentration. Similarly, CMRP has been used to synthesize well-defined poly(vinyl acetate) macroinitiators with low polydispersity (M_w/M_n ≈ 1.1-1.2), which can then be used to form block copolymers. datapdf.com

Initiator and Chain Transfer Agent Concentration: In conventional free-radical polymerization, the molecular weight can be regulated by adjusting the concentration of the initiator and by using chain transfer agents. google.comneliti.com Higher initiator concentrations generally lead to lower molecular weights, as more polymer chains are initiated. Chain transfer agents can effectively lower the molecular weight by terminating a growing polymer chain and initiating a new one.

Reaction Conditions: Polymerization temperature and monomer concentration also play a role in controlling molecular weight. google.com Higher temperatures can lead to increased rates of both initiation and termination, which can affect the final molecular weight.

The polydispersity index (PDI) is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a very narrow distribution, where most polymer chains have similar lengths. Controlled polymerization techniques like RAFT and CMRP are particularly effective in achieving low PDI values. acs.orgdatapdf.com For instance, the synthesis of poly(vinyl acetate)-b-poly(acrylonitrile) block copolymers using CMRP has yielded copolymers with low polydispersity. acs.org

Synthesis and Characterization of Gradient Copolymers

Gradient copolymers represent a specific type of copolymer architecture where the instantaneous composition of the monomer units changes progressively along the polymer chain. This gradual change in composition imparts unique properties that are distinct from those of random or block copolymers.

Synthesis of Gradient Copolymers:

The synthesis of gradient copolymers of ethenyl acetate and prop-2-enoic acid is effectively achieved through controlled/living radical polymerization techniques, particularly RAFT polymerization. mdpi.com The significant difference in the reactivity ratios of the two monomers is exploited in this process. Since acrylic acid is more reactive than vinyl acetate, it is consumed at a faster rate. mdpi.com

In a batch RAFT copolymerization, this leads to the initial formation of polymer chains that are rich in acrylic acid. As the acrylic acid is consumed, the proportion of vinyl acetate in the monomer feed increases, resulting in the later parts of the polymer chains being richer in vinyl acetate. This creates a gradient in composition along the chain. The degree of this gradient can be controlled by manipulating the initial monomer feed ratio and the monomer conversion. mdpi.com

Characterization of Gradient Copolymers:

The unique structure of gradient copolymers requires specialized characterization techniques to confirm the compositional gradient.

Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight and polydispersity of the copolymers. mdpi.com In a controlled polymerization, a linear increase in molecular weight with conversion and a low PDI are indicative of a well-controlled process, which is a prerequisite for forming well-defined gradient copolymers.

Dynamic Light Scattering (DLS): For gradient copolymers that can self-assemble in solution, DLS can be used to measure the size of the resulting micelles or aggregates. The self-assembly behavior can be influenced by the gradient structure. mdpi.com

Transmission Electron Microscopy (TEM): TEM can provide direct visualization of the self-assembled structures formed by gradient copolymers in selective solvents. mdpi.com

One study successfully synthesized gradient copolymers of acrylic acid and vinyl acetate using RAFT polymerization in a selective solvent. The gradient nature of the copolymer was confirmed and was found to influence the copolymer's ability to self-assemble into micelles in aqueous solutions. mdpi.com

Design and Preparation of Block Copolymers and Multi-block Architectures

Block copolymers of ethenyl acetate and prop-2-enoic acid are of significant interest due to their ability to self-assemble into a variety of nanostructures and their potential application as amphiphilic materials after hydrolysis of the polyvinyl acetate block to polyvinyl alcohol.

Synthesis of Block Copolymers:

The synthesis of well-defined block copolymers of vinyl acetate and acrylic acid (or its derivatives) is typically achieved through sequential controlled/living polymerization techniques.

Cobalt-Mediated Radical Polymerization (CMRP): This technique has been successfully used to synthesize poly(vinyl acetate)-b-poly(acrylonitrile) (PVAc-b-PAN) block copolymers. acs.orgmaterials-science.info A PVAc macroinitiator is first prepared via CMRP, which is then used to initiate the polymerization of acrylonitrile. The resulting block copolymer can be subsequently hydrolyzed to yield the amphiphilic block copolymer poly(vinyl alcohol)-b-poly(acrylic acid) (PVOH-b-PAA). acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is another powerful tool for synthesizing block copolymers. A macro-CTA of one monomer is first prepared and then used to polymerize the second monomer. This method has been used to create diblock copolymers containing a poly(ethenyl acetate) block. mdpi.com

Combination of Different Polymerization Mechanisms: It is also possible to combine different controlled polymerization techniques. For example, a poly(vinyl acetate) macroinitiator prepared by CMRP can be converted into a macroinitiator for Atom Transfer Radical Polymerization (ATRP), which is then used to polymerize other monomers like styrene (B11656) or acrylates. datapdf.com

Characterization of Block Copolymers:

The successful synthesis of block copolymers is confirmed through a combination of analytical techniques:

Size Exclusion Chromatography (SEC): A clear shift in the molecular weight distribution after the polymerization of the second block, while maintaining a low PDI, is strong evidence of block copolymer formation. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the presence of both monomer units in the final product and to determine the block lengths. acs.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of each block. For example, after hydrolysis of PVAc-b-PAN to PVOH-b-PAA, the disappearance of the ester and nitrile peaks and the appearance of hydroxyl and carboxylic acid peaks can be observed. acs.org

Differential Scanning Calorimetry (DSC): The presence of two distinct glass transition temperatures (Tg), corresponding to the Tg of each homopolymer block, is a strong indication of a phase-separated block copolymer structure. datapdf.com

Analysis of Chain Branching and Crosslinking Density

Chain branching and crosslinking are important structural features that can significantly impact the properties of poly(ethenyl acetate-co-prop-2-enoic acid). Branching refers to the presence of side chains attached to the main polymer backbone, while crosslinking involves the formation of covalent bonds between polymer chains, leading to a network structure.

Chain Branching:

Crosslinking:

Crosslinking can be intentionally introduced to improve the mechanical properties and solvent resistance of the copolymer. This can be achieved by incorporating a small amount of a crosslinking co-monomer during the polymerization. For instance, N-methylolacrylamide can be used as a cross-linking reactive comonomer in the polymerization of vinyl acetate with acrylic acid. google.com Diallyl maleate (B1232345) can also be used as a synergistic cross-linking agent. google.com

In some cases, unwanted crosslinking can occur, particularly in bulk polymerization at high conversions, leading to the formation of insoluble gels. mdpi.com This is often attributed to chain transfer reactions to the polymer and monomer. mdpi.com

Analysis of Branching and Crosslinking:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful technique for studying the microstructure of polymers and can be used to identify and quantify the extent of branching. acs.org Specific resonance signals can be assigned to the carbon atoms at the branch points.

Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS): This combination of techniques can provide information about the molecular weight distribution and the radius of gyration of the polymer chains. Branched polymers typically have a smaller radius of gyration compared to linear polymers of the same molecular weight, which can be detected by SEC-MALS.

Rheology: Rheological measurements can be used to assess the presence and extent of crosslinking. Crosslinked polymers exhibit distinct viscoelastic properties, such as a higher storage modulus and a gel-like behavior.

Swellability Tests: The degree of crosslinking can be estimated by measuring the swelling of the polymer in a suitable solvent. A higher crosslink density will result in less swelling.

Sequence Distribution Analysis within Copolymer Chains

The sequence distribution of monomer units within a copolymer chain describes the arrangement of the different monomers along the backbone. This can range from a perfectly alternating sequence to a random distribution or a blocky structure. The sequence distribution has a profound impact on the copolymer's properties.

For poly(ethenyl acetate-co-prop-2-enoic acid), the large difference in monomer reactivity ratios (r_AA >> r_VAc) means that in a conventional free-radical polymerization, the resulting copolymer will have a non-random, and often blocky, sequence distribution. mdpi.comgoogle.com The initial polymer formed will be rich in the more reactive acrylic acid, and as this monomer is consumed, the polymer formed later will be predominantly polyvinyl acetate.

Methods for Sequence Distribution Analysis:

Monomer Reactivity Ratios: The monomer reactivity ratios provide a quantitative measure of the tendency for monomers to add to a growing polymer chain. By knowing the reactivity ratios and the monomer feed composition, the instantaneous copolymer composition can be calculated using the copolymerization equation. mdpi.com This allows for the prediction of the sequence distribution as a function of monomer conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹³C NMR spectroscopy is a powerful technique for determining the sequence distribution in copolymers. The chemical shifts of the carbon atoms in the polymer backbone and side chains are sensitive to the nature of the neighboring monomer units. By analyzing the fine structure of the NMR spectrum, the relative abundance of different monomer triads (e.g., AAA, AAV, VAV, etc., where A is acrylic acid and V is vinyl acetate) can be determined. This provides detailed information about the monomer arrangement along the chain.

Computational Modeling: Kinetic modeling and Monte Carlo simulations can be used to predict the sequence distribution based on the known reactivity ratios and polymerization conditions.

In the case of poly(ethenyl acetate-co-prop-2-enoic acid) synthesized by RAFT polymerization, the resulting copolymer is expected to have a gradient sequence distribution. mdpi.com This means that the probability of finding an acrylic acid unit at one end of the chain is high, and this probability gradually decreases towards the other end of the chain, which is rich in vinyl acetate units. The analysis of hetero-triad content can provide insight into the blockiness or randomness of the copolymer structure.

Computational and Theoretical Investigations of Ethenyl Acetate Prop 2 Enoic Acid Copolymers

Development of Kinetic Models for Polymerization Prediction

Kinetic modeling is a powerful tool for predicting the behavior of copolymerization reactions, enabling the optimization of process conditions to achieve desired copolymer properties. For the VAc-AA system, these models are crucial for managing the significant differences in reactivity between the two monomers.

Key Research Findings:

Penultimate Unit Effect: A significant advancement in modeling the free-radical copolymerization of VAc and AA is the development of models that incorporate the penultimate unit effect. This effect considers the influence of the second-to-last monomer unit in a growing polymer chain on the rate of addition of the next monomer. A model based on the penultimate unit effect has been shown to accurately predict the kinetic behavior of the reaction, including strong nonlinear phenomena like autoacceleration (the gel effect) and the drift in copolymer composition over the course of the reaction. ufrgs.br

Reactivity Ratios: The reactivity ratios of VAc and AA are highly dependent on the solvent system, which significantly impacts the copolymerization kinetics. mdpi.com For instance, in bulk polymerization, the reactivity ratios are rAA = 10 and rVAc = 0.01, while in an ethanol (B145695)/water mixture (1/1 w/w), they are rAA = 0.96 and rVAc = 0.06. mdpi.com These differing reactivities mean that acrylic acid, being the more reactive monomer, is consumed more rapidly. mdpi.com Kinetic models must account for these varying reactivities to accurately predict the instantaneous copolymer composition as a function of monomer conversion. mdpi.com

Influence of Reaction Conditions: Kinetic models for the emulsion polymerization of vinyl acetate (B1210297) often consider factors such as initiator concentration, emulsifier concentration, and the number of polymer particles. dtu.dk For VAc-AA copolymers, models also need to account for the influence of pH and the partitioning of acrylic acid between the aqueous and organic phases. The rate of polymerization has been observed to be approximately proportional to the square root of the initiator concentration and to the 0.25 power of the number of particles. dtu.dk

Interactive Data Table: Reactivity Ratios of VAc and AA in Different Solvents

| Solvent System | rAA | rVAc |

| Bulk | 10 | 0.01 |

| Ethanol (abs.) | 3.2 | 0.05 |

| Ethanol/Water (93/7 w/w) | 2.6 | 0.04 |

| Ethanol/Water (1/1 w/w) | 0.96 | 0.06 |

| Methanol (B129727) | 1.18 | 0.04 |

Data sourced from mdpi.com

Simulation of Polymer Microstructure and Molecular Weight Distributions

Simulations provide a microscopic view of the polymer chains, offering detailed information about their structure and size distribution that can be difficult to obtain experimentally.

Key Research Findings:

Gradient Copolymer Structure: Simulations of Reversible Addition-Fragmention chain Transfer (RAFT) copolymerization of VAc and AA have shown the formation of gradient copolymers. mdpi.com Due to the higher reactivity of acrylic acid, it is incorporated into the polymer chain more rapidly at the beginning of the polymerization. As the AA monomer is consumed, the incorporation of VAc increases, leading to a gradient in the copolymer composition along the chain. mdpi.com The degree of this gradient can be controlled by the initial monomer feed. mdpi.comnih.gov

Molecular Weight Evolution: Kinetic Monte Carlo (kMC) simulations are used to predict the evolution of molecular weight distributions (MWD) during polymerization. For vinyl acetate polymerization, kMC simulations can generate large datasets of MWDs under various conditions (e.g., initial monomer and initiator concentrations, temperature). mendeley.com These simulations show that the number-average molecular weight (Mn) generally increases with monomer conversion, which is a characteristic of controlled polymerization mechanisms like RAFT. mdpi.com However, the dispersity (Mw/Mn) can also increase with conversion, potentially due to side reactions or the generation of "dead" polymer chains. mdpi.com

Microstructure Characterization: The microstructure of VAc-AA copolymers, including the sequence distribution of monomer units, can be predicted through simulation and correlated with experimental data from techniques like ¹H NMR spectroscopy. mdpi.com These simulations help in understanding how the polymerization conditions influence the final arrangement of monomers in the polymer chain. mdpi.com

Stochastic Optimization and Monte Carlo Methods in Copolymer Design

Stochastic optimization techniques, particularly those based on the Monte Carlo method, are employed to design copolymers with specific, targeted properties by navigating the complex parameter space of the polymerization process.

Key Research Findings:

Tailored Copolymer Synthesis: Stochastic optimization procedures based on the Monte Carlo method have been successfully used to design polymerization strategies for creating VAc-AA copolymers with a homogeneous composition. ufrgs.br By manipulating the monomer feed flow rate throughout the reaction, it is possible to counteract the natural drift in copolymer composition caused by the differing monomer reactivities. ufrgs.br

Handling Uncertainties: Multilayer stochastic optimization approaches can be implemented to manage various sources of uncertainty in the polymerization process, such as internal process fluctuations, external disturbances, and model inaccuracies. nih.gov This leads to more robust and realistic optimization solutions for industrial reactor operation, ensuring both economic profitability and safety. nih.gov

Predicting Structural Characteristics: Kinetic Monte Carlo simulations are instrumental in predicting the structural characteristics of polymers. For instance, a kMC simulator called mcPolymer has been used to generate extensive data on vinyl acetate polymerization, which can then be used to train machine learning models for predictive purposes. mendeley.com

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights

Quantum chemical calculations, especially Density Functional Theory (DFT), provide fundamental insights into the reaction mechanisms at an electronic level, helping to explain reactivity and guide the development of more efficient catalytic systems.

Key Research Findings:

Reaction Mechanisms: DFT calculations have been used to investigate the reaction mechanisms of vinyl acetate synthesis. For example, studies on Pd/Au surfaces have compared the "Samanos" mechanism (direct coupling of ethylene (B1197577) and acetate) with the "Moiseev" mechanism (dehydrogenation of ethylene followed by coupling). researchgate.net These calculations can determine the more favorable reaction pathway by comparing the energy barriers of the rate-determining steps. nih.gov

Propagation Rate Coefficients: High-level ab initio molecular orbital theory has been used to calculate the rate coefficients for the propagation steps in the free-radical polymerization of vinyl acetate and acrylates. acs.org These calculations have highlighted the importance of solvent effects, showing that stabilizing hydrogen bonding in transition states is less significant in solution than in the gas phase. acs.org To achieve chemically accurate results, a thermodynamic cycle is often employed, correcting gas-phase calculations with solvation free energies. acs.org

Reactivity of Monomers: DFT can be used to understand the differing reactivities of monomers. For the copolymerization of vinyl acetate with vinyl silanes, DFT calculations have shown that the hydrolyzed form of the silane (B1218182) monomer has a different reactivity ratio, which helps to explain the observed polymerization kinetics. rsc.org

Predictive Modeling of Copolymer Self-Assembly

Predictive modeling is used to understand and control the self-assembly of copolymers into ordered nanostructures, which is crucial for applications in nanotechnology and materials science.

Key Research Findings:

Polymerization-Induced Self-Assembly (PISA): VAc-AA copolymers, particularly gradient copolymers synthesized via RAFT, can undergo PISA. mdpi.com In a selective solvent (good for one block, poor for the other), the growing polymer chains can self-assemble into nanoparticles. mdpi.comnih.gov For the VAc-AA system in a 1,4-dioxane (B91453)/water mixture, water is a good solvent for the poly(acrylic acid) block and a poor solvent for the poly(vinyl acetate) block, leading to the formation of micelles. mdpi.com

Influence of Copolymer Structure on Self-Assembly: The ability of the copolymer to self-assemble is dependent on the monomer conversion and the resulting gradient structure. mdpi.comnih.gov As conversion increases, the length of the hydrophobic PVAc-rich block grows, which promotes the formation of stable, narrowly dispersed micelles. mdpi.com At low conversions, the hydrophobic units may be too sparse to drive micelle formation effectively. mdpi.com

Controlling Nanostructure Morphology: Predictive models, including molecular dynamics simulations, can be used to understand how variations in the copolymer sequence affect the resulting self-assembled morphologies. rsc.org By simulating large ensembles of copolymers with stochastic sequence variations, researchers can predict how changes in the synthesis process will impact the final nanostructures. rsc.org This allows for the rational design of copolymers that will self-assemble into specific, desired shapes. rsc.orgutexas.edu

Interactive Data Table: Self-Assembly of VAc-AA Gradient Copolymers

| Monomer Conversion (%) | Resulting Structure | Average Hydrodynamic Radius (Rh) |

| 28 | Small aggregates | Not specified |

| 58 | Broadly distributed aggregates | ~250 nm |

| 77 | Narrowly dispersed micelles | ~250 nm |

Data based on findings from mdpi.com

Advanced Characterization Techniques for Poly Ethenyl Acetate Co Prop 2 Enoic Acid Systems

Spectroscopic Methods for Chemical Structure and Composition

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for the qualitative and quantitative analysis of poly(ethenyl acetate-co-prop-2-enoic acid) copolymers. By identifying the characteristic vibrational frequencies of the functional groups originating from both ethenyl acetate (B1210297) and prop-2-enoic acid monomer units, FTIR provides a spectroscopic fingerprint of the copolymer.

The FTIR spectrum of poly(ethenyl acetate-co-prop-2-enoic acid) is characterized by the superposition of the absorption bands of the individual homopolymers, poly(ethenyl acetate) and poly(prop-2-enoic acid). The presence of ethenyl acetate units is confirmed by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester group, typically observed around 1730 cm⁻¹. researchgate.netresearchgate.net Other significant peaks for the ethenyl acetate component include the C-O-C stretching vibrations of the ester group, which appear in the 1225-1016 cm⁻¹ region, and the asymmetric and symmetric bending vibrations of the -CH₃ group at approximately 1433 and 1370 cm⁻¹, respectively. researchgate.net

The incorporation of prop-2-enoic acid units introduces characteristic absorption bands that can be distinguished from those of ethenyl acetate. A broad absorption band in the region of 3500-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid groups, which are often involved in hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid appears at a slightly lower wavenumber than the ester carbonyl, typically around 1700-1715 cm⁻¹, due to conjugation and hydrogen bonding effects. unl.pt Unfortunately, in some cases, identifying unique spectral markers for the acrylic acid comonomer can be challenging, especially at low concentrations, due to overlapping bands with the more abundant ethenyl acetate moieties. mdpi.com

Quantitative analysis of the copolymer composition can be performed by creating calibration curves based on the ratios of the integrated areas of characteristic peaks. For instance, the ratio of the absorbance of a prop-2-enoic acid peak to an ethenyl acetate peak can be correlated with the copolymer composition determined by other methods like elemental analysis. sciepub.com

Table 1: Characteristic FTIR Peak Assignments for Poly(Ethenyl Acetate-co-Prop-2-enoic Acid)

| Wavenumber (cm⁻¹) | Assignment | Monomer Unit Origin | Reference(s) |

| ~3500-2500 | O-H stretching (broad, hydrogen-bonded) | Prop-2-enoic acid | researchgate.net |

| ~2973, 2926 | C-H stretching | Ethenyl acetate | researchgate.net |

| ~1730 | C=O stretching (ester) | Ethenyl acetate | researchgate.netresearchgate.net |

| ~1700-1715 | C=O stretching (carboxylic acid) | Prop-2-enoic acid | researchgate.net |

| ~1433 | -CH₃ asymmetric bending | Ethenyl acetate | researchgate.net |

| ~1370 | -CH₃ symmetric bending | Ethenyl acetate | researchgate.net |

| ~1224 | C-C(=O)-O asymmetric stretching (ester) | Ethenyl acetate | researchgate.netsciepub.com |

| ~1016 | C-O stretching (ester) | Ethenyl acetate | sciepub.com |

| ~943 | C-H rocking | Ethenyl acetate | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the detailed microstructure of poly(ethenyl acetate-co-prop-2-enoic acid) copolymers. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed to determine the copolymer composition, sequence distribution, and tacticity.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the copolymer, distinct signals for the protons of both monomer units can be identified. The methine proton (-CH-) of the ethenyl acetate backbone typically appears as a broad multiplet around 4.8 ppm. nih.gov The protons of the acetate methyl group (-OCOCH₃) resonate at approximately 2.1 ppm. nih.gov For the prop-2-enoic acid units, the methine proton (-CH-) of the backbone appears in the range of 2.2-2.6 ppm, while the methylene (B1212753) protons (-CH₂-) are observed between 1.5 and 1.9 ppm. The acidic proton (-COOH) of the prop-2-enoic acid unit can sometimes be observed as a broad signal at higher chemical shifts, around 12.25 ppm, when using a solvent like DMSO-d₆. The copolymer composition can be accurately calculated by comparing the integrated intensities of the signals corresponding to each monomer unit.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information and can be used to confirm the copolymer structure and composition. The carbonyl carbon of the ethenyl acetate ester group resonates at approximately 170 ppm, while the methyl carbon of the acetate group appears around 21 ppm. The methine carbon of the ethenyl acetate unit is found at about 67 ppm. For the prop-2-enoic acid units, the carbonyl carbon of the carboxylic acid group is observed around 175-185 ppm, and the backbone methine and methylene carbons resonate in the range of 35-45 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for resolving complex spectral overlaps and establishing connectivity between protons and carbons. HSQC correlates directly bonded ¹H and ¹³C nuclei, aiding in the unambiguous assignment of the backbone and side-chain signals. HMBC reveals long-range (2-3 bond) correlations, which can be used to identify the sequence of monomer units (e.g., ethenyl acetate-prop-2-enoic acid dyads and triads) and to detect any unusual structures within the polymer chain. These advanced techniques are crucial for a detailed microstructural analysis of the copolymer.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Poly(Ethenyl Acetate-co-Prop-2-enoic Acid)

| Nucleus | Chemical Shift (ppm) | Assignment | Monomer Unit Origin | Reference(s) |

| ¹H | ~4.8 | -CH- (backbone) | Ethenyl acetate | nih.gov |

| ¹H | ~2.1 | -OCOCH₃ (methyl) | Ethenyl acetate | nih.gov |

| ¹H | ~1.8 | -CH₂- (backbone) | Ethenyl acetate & Prop-2-enoic acid | nih.gov |

| ¹H | ~2.2-2.6 | -CH- (backbone) | Prop-2-enoic acid | researchgate.net |

| ¹H | ~12.25 | -COOH (in DMSO-d₆) | Prop-2-enoic acid | pdx.edu |

| ¹³C | ~170 | C=O (ester) | Ethenyl acetate | libretexts.org |

| ¹³C | ~67 | -CH- (backbone) | Ethenyl acetate | libretexts.org |

| ¹³C | ~39 | -CH₂- (backbone) | Ethenyl acetate & Prop-2-enoic acid | |

| ¹³C | ~21 | -OCOCH₃ (methyl) | Ethenyl acetate | libretexts.org |

| ¹³C | ~175-185 | C=O (carboxylic acid) | Prop-2-enoic acid | libretexts.org |

| ¹³C | ~41 | -CH- (backbone) | Prop-2-enoic acid | libretexts.org |

Chromatographic Techniques for Molar Mass Distribution

The molar mass and its distribution are critical parameters that significantly influence the physical and mechanical properties of polymers. Chromatographic techniques are essential for determining these characteristics in poly(ethenyl acetate-co-prop-2-enoic acid) systems.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for determining the molar mass distribution (MMD) of polymers. This technique separates molecules based on their hydrodynamic volume in solution. The copolymer sample is dissolved in a suitable solvent and passed through a column packed with porous gel. Larger molecules, which are excluded from more of the pores, elute first, while smaller molecules, which can penetrate more of the pores, elute later.

The elution profile is monitored by one or more detectors, typically a refractive index (RI) detector, which is sensitive to the concentration of the polymer. By calibrating the system with polymer standards of known molar mass (e.g., polystyrene or poly(methyl methacrylate)), the MMD of the poly(ethenyl acetate-co-prop-2-enoic acid) copolymer can be determined. From the MMD, various molar mass averages can be calculated, including the number-average molar mass (Mₙ), the weight-average molar mass (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which indicates the breadth of the molar mass distribution.

For copolymers, the analysis can be more complex due to variations in composition across the molar mass distribution. The use of multiple detectors, such as a UV detector (if one of the monomers has a UV chromophore) and a light scattering detector, in conjunction with the RI detector, can provide more accurate information on the absolute molar mass and composition as a function of elution volume. For poly(acrylic acid) and its copolymers, aqueous SEC is often employed, and the use of a salt/buffer eluent is necessary to suppress polyelectrolyte effects.

Table 3: Example SEC/GPC Data for a Poly(ethenyl acetate) Homopolymer

| Parameter | Value | Reference(s) |

| Average Mₙ (by GPC) | ~100,000 g/mol | sigmaaldrich.com |

| Average Mₙ (by GPC) | ~500,000 g/mol | sigmaaldrich.com |

| Polydispersity Index (PDI) | Typically 1.3 - 1.7 for similar systems | lcms.cz |

Note: The molar mass and PDI of poly(ethenyl acetate-co-prop-2-enoic acid) will vary depending on the specific polymerization conditions.

Morphological and Nanostructural Probing

When poly(ethenyl acetate-co-prop-2-enoic acid) is synthesized or processed in the form of latexes, nanoparticles, or films, its morphological and nanostructural characteristics play a crucial role in its performance. Electron microscopy techniques are vital for visualizing these features at the nanoscale.

Transmission Electron Microscopy (TEM) and Cryogenic TEM (Cryo-TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the size, shape, and internal structure of nanoparticles. For poly(ethenyl acetate-co-prop-2-enoic acid) latexes, TEM can reveal the morphology of the polymer particles, which can range from simple spheres to more complex core-shell or multi-lobed structures, depending on the synthesis conditions. The distribution of the two monomer units within the particles can sometimes be inferred through staining techniques that selectively interact with one of the polymer components, thereby enhancing the contrast in the TEM image.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful extension of TEM where the sample is rapidly frozen in a thin film of vitrified ice. This process preserves the nanoparticles in their native, hydrated state, avoiding artifacts that can be introduced during drying, such as particle deformation or aggregation. nih.govaimspress.com Cryo-TEM is particularly valuable for studying the morphology of soft polymer nanoparticles and for visualizing the early stages of particle formation and growth in emulsion polymerization systems. unl.pt For poly(ethenyl acetate-co-prop-2-enoic acid) latexes, Cryo-TEM can provide accurate measurements of particle size and distribution and can reveal details about the particle surface and internal structure. In some cases, more complex morphologies, such as encapsulated nanostructures, can be observed, providing insights into the polymerization mechanism. researchgate.net

The combination of TEM and Cryo-TEM offers a comprehensive understanding of the nanostructure of poly(ethenyl acetate-co-prop-2-enoic acid) systems, which is critical for controlling and optimizing their properties in various applications.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful, non-invasive technique used to investigate the nanoscale structure of materials. rsc.org It provides statistically significant information about particle size, shape, and interactions in the approximate size range of 1 to 100 nanometers. rsc.orgyoutube.com In the context of poly(ethenyl acetate-co-prop-2-enoic acid) systems, SAXS is particularly valuable for studying the formation and evolution of self-assembled structures, such as micelles, during polymerization-induced self-assembly (PISA).

In a typical SAXS experiment, a beam of X-rays is directed at the sample, and the scattered X-rays are detected at very small angles (typically less than 5 degrees). youtube.comcea.fr The resulting scattering pattern provides information about the electron density fluctuations within the material. The intensity of the scattered X-rays is proportional to the square of the particle volume, meaning larger particles scatter much more intensely. youtube.com The analysis of the scattering data can be divided into the form factor, which relates to the size and shape of individual particles, and the structure factor, which describes the spatial arrangement and interactions between particles. youtube.com

Recent studies have utilized in situ SAXS to monitor the PISA of vinyl acetate in real-time. rsc.orgrsc.org These experiments have revealed a multi-step process for the formation of higher-order morphologies, including:

Nucleation: The initial formation of primary block copolymer particles. rsc.orgrsc.org

Morphological Transition: A rapid evolution where primary particles aggregate into larger clusters and reorganize. rsc.orgrsc.org

Growth: A final, slower stage where the nano-objects grow to their final dimensions. rsc.orgrsc.org

This rapid transition phase is highly sensitive to reaction conditions, which explains why achieving specific, well-defined morphologies can be challenging. rsc.orgrsc.org Furthermore, time-resolved SAXS studies on similar acrylic monomer systems suggest that this technique is applicable to monitoring the emulsion polymerization of vinyl acetate, providing insights into particle nucleation and growth kinetics. acs.org

X-ray Diffraction (XRD) for Crystalline and Amorphous Phases

X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline and amorphous nature of polymeric materials. koreascience.kr It provides information on the arrangement of polymer chains and can distinguish between ordered crystalline regions and disordered amorphous domains.

In poly(ethenyl acetate-co-prop-2-enoic acid), the polyethylene (B3416737) segments can form crystalline structures, while the introduction of vinyl acetate units disrupts this crystallinity, leading to more amorphous regions. lu.sebohrium.com The XRD pattern of a semi-crystalline polymer like poly(ethylene-co-vinyl acetate) (EVA) typically shows sharp diffraction peaks superimposed on a broad amorphous halo. mdpi.comresearchgate.net The positions of the crystalline peaks are related to the crystal lattice structure, while the broad halo arises from the lack of long-range order in the amorphous phase. koreascience.krresearchgate.net

The degree of crystallinity can be calculated from the XRD data by separating the integrated intensities of the crystalline peaks from the amorphous background. koreascience.kr For EVA copolymers, the degree of crystallinity generally decreases with increasing vinyl acetate content. koreascience.krbohrium.com This is because the bulkier vinyl acetate groups hinder the regular packing of the ethylene (B1197577) chains into a crystalline lattice. bohrium.com

Studies have shown that for EVA, characteristic crystalline peaks appear at 2θ values of approximately 21.4° and 23.7°, corresponding to the und.edu and tainstruments.com crystal planes, respectively. koreascience.kr The intensity of these peaks decreases as the vinyl acetate content increases, indicating a reduction in crystallinity. bohrium.com The presence of additives can also influence the crystalline structure. For instance, the addition of fillers like dolomite (B100054) to PEVAc can increase the rigidity and, consequently, the degree of crystallinity as observed by XRD. mdpi.com

Thermal Analytical Methods for Structural Transitions

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (T_g) Analysis

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the thermal transitions of polymers, most notably the glass transition temperature (T_g). rubber.or.krresearchgate.net The T_g is a critical property of amorphous and semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This transition is accompanied by a change in heat capacity, which is detectable by DSC as a step-like change in the heat flow signal. researchgate.net

For poly(ethenyl acetate-co-prop-2-enoic acid) and related copolymers, DSC is instrumental in understanding how the copolymer composition affects its thermal behavior. The glass transition temperature is influenced by the molecular structure, including the type and ratio of the comonomers.

In the case of ethylene-vinyl acetate (EVA) copolymers, the T_g is primarily associated with the amorphous phase. Research has shown that the T_g of EVA copolymers decreases as the vinyl acetate (VA) content increases. niscpr.res.in This is attributed to the increased flexibility introduced by the VA units, which lowers the energy required for segmental motion. rubber.or.kr One study reported that for every 1 wt% increase in VA content, the T_g decreases by approximately 0.46°C. niscpr.res.in

The DSC thermogram of a semi-crystalline EVA copolymer will also show endothermic peaks corresponding to the melting of the crystalline regions. lu.semdpi.com The melting temperature (T_m) is also affected by the VA content, with higher VA content leading to a lower T_m due to the disruption of the crystalline structure. lu.semdpi.com

The following interactive table summarizes DSC data for EVA copolymers with varying vinyl acetate content, illustrating the relationship between composition and thermal transitions.

| VA Content (wt%) | Glass Transition Temperature (T_g) (°C) | Melting Temperature (T_m) (°C) |

| 18 | ~ -30 | 87 |

| 28 | ~ -30 | 73 |

| 40 | Varies | Varies |

Note: The glass transition temperature for EVA copolymers can be difficult to precisely determine with DSC alone and is often observed in the range of -40°C to -20°C. lu.seniscpr.res.in The melting temperatures are more distinct. Data compiled from various sources. niscpr.res.inmdpi.com